![molecular formula C11H14N4O B7360513 3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmaceutical applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various enzymes and receptors. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has been shown to bind to the adenosine A2A receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole have been extensively studied. This compound has been found to exhibit significant anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to possess potent anti-inflammatory, antibacterial, and antifungal properties. Furthermore, it has been found to modulate the activity of various enzymes and receptors, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole for lab experiments include its potent biological activity, ease of synthesis, and availability. However, there are certain limitations associated with the use of this compound. For instance, it has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole. One potential direction is to further elucidate the mechanism of action of this compound, which may provide insights into its potential applications. Additionally, further studies are needed to explore the potential of this compound as a drug candidate for various diseases. Furthermore, the development of new synthetic methods for this compound may facilitate its use in various applications. Overall, research on 3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole holds great promise for the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole can be achieved using various methods. One of the popular methods involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Scientific Research Applications
3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential biological and pharmaceutical applications. It has been found to exhibit significant anticancer activity against various cancer cell lines. Additionally, this compound has been shown to possess potent anti-inflammatory, antibacterial, and antifungal properties. Furthermore, it has been found to modulate the activity of various enzymes and receptors, making it a potential candidate for drug development.
properties
IUPAC Name |
3-ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-10-13-11(16-14-10)8-7-12-15-6-4-3-5-9(8)15/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUXDGKIDFMNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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